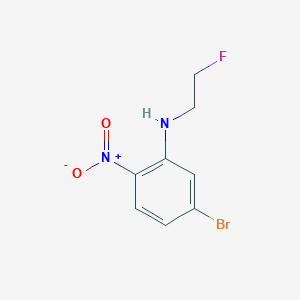

5-Bromo-N-(2-fluoroethyl)-2-nitrobenzenamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-N-(2-fluoroethyl)-2-nitrobenzenamine is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a bromine atom, a fluoroethyl group, and a nitro group attached to a benzenamine core. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(2-fluoroethyl)-2-nitrobenzenamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 5-bromo-2-nitroaniline followed by the introduction of the fluoroethyl group. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group. The subsequent step involves the alkylation of the nitroaniline derivative with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, efficient mixing, and temperature control to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2-fluoroethyl)-2-nitrobenzenamine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium thiolate.

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form nitroso or nitro derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products Formed

Reduction: 5-Bromo-N-(2-fluoroethyl)-2-aminobenzenamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Nitroso or nitro derivatives of the original compound.

Scientific Research Applications

5-Bromo-N-(2-fluoroethyl)-2-nitrobenzenamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2-fluoroethyl)-2-nitrobenzenamine depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of the nitro group suggests potential involvement in redox reactions, while the fluoroethyl group may enhance its binding affinity to certain targets. The exact pathways and molecular targets would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-N-(2-fluoroethyl)-2-iodobenzamide

- 5-Bromo-N-(2-fluoroethyl)-2-methylaniline

- 5-Bromo-N-(2-(3,4-dihydro-6,7-dimethoxy-isoquinolin-2(1H)-yl)ethyl)-2-methoxybenzamide

Uniqueness

5-Bromo-N-(2-fluoroethyl)-2-nitrobenzenamine is unique due to the combination of its functional groups, which impart distinct chemical properties. The presence of both a nitro group and a fluoroethyl group makes it particularly interesting for applications requiring specific reactivity and binding characteristics. Compared to similar compounds, it offers a unique balance of electronic and steric effects, making it a valuable compound for various research and industrial applications.

Biological Activity

5-Bromo-N-(2-fluoroethyl)-2-nitrobenzenamine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C9H9BrFNO2

- Molecular Weight : 248.08 g/mol

- CAS Number : 364-73-8

The presence of bromine, fluorine, and nitro groups in its structure suggests potential reactivity and interaction with biological systems.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets. The compound's nitro group can undergo reduction to form reactive intermediates, which can interact with nucleophiles in biological systems, potentially leading to various pharmacological effects. Additionally, the fluorinated moiety may enhance lipophilicity, facilitating cellular uptake and bioavailability.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

- Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines. The compound's ability to generate reactive oxygen species (ROS) may contribute to its anticancer potential by promoting apoptosis in malignant cells .

- Anti-inflammatory Effects : Some studies suggest that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Case Study 2: Cytotoxicity in Cancer Cells

In a recent investigation, the cytotoxic effects of this compound were assessed on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound induces programmed cell death through intrinsic pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-fluoronitrobenzene | Bromine and fluorine substituents | Moderate antimicrobial activity |

| N-(2-Fluoroethyl)-4-nitroaniline | Nitro group on aniline | Anticancer properties |

| 4-Bromo-3-fluoronitrobenzene | Fluorinated aromatic compound | Antimicrobial and anti-inflammatory |

This table illustrates how similar compounds containing bromine and fluorine exhibit varying degrees of biological activity, highlighting the unique potential of this compound.

Properties

IUPAC Name |

5-bromo-N-(2-fluoroethyl)-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFN2O2/c9-6-1-2-8(12(13)14)7(5-6)11-4-3-10/h1-2,5,11H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDESNUZPEFYWPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)NCCF)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.